molecular formula C21H25N5O B6126092 N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide

N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide

Numéro de catalogue B6126092
Poids moléculaire: 363.5 g/mol
Clé InChI: MHZIAYIGLFNEFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide, commonly known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It is a potent and highly specific compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

MDL-100,907 acts as a selective antagonist of the 5-HT2A receptor, which blocks the binding of serotonin to this receptor. This results in a decrease in the activity of the 5-HT2A receptor, which is believed to contribute to the therapeutic effects of MDL-100,907.
Biochemical and physiological effects:
MDL-100,907 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MDL-100,907 is its high specificity and potency for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of MDL-100,907 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of future directions for research on MDL-100,907, including the development of more effective synthesis methods, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular level. Additionally, the development of more soluble formulations of MDL-100,907 may expand its potential applications in experimental settings.

Méthodes De Synthèse

MDL-100,907 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 4-methylpiperazine to form the intermediate, 11-(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine. This intermediate is then reacted with propanoyl chloride to yield the final product, MDL-100,907.

Applications De Recherche Scientifique

MDL-100,907 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

Propriétés

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-20(27)23-26-18-10-6-4-8-16(18)21(25-14-12-24(2)13-15-25)22-17-9-5-7-11-19(17)26/h4-11H,3,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZIAYIGLFNEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C2=CC=CC=C2C(=NC3=CC=CC=C31)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.